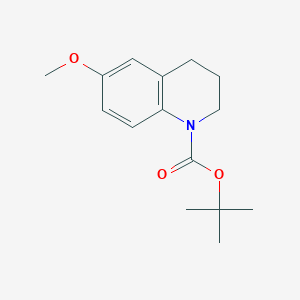

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate

Übersicht

Beschreibung

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl ester group, a methoxy group, and a dihydroquinoline core, making it a unique and versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

Formation of the dihydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a base catalyst like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction of the compound can yield tetrahydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The methoxy and tert-butyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-methoxyquinoline: Lacks the tert-butyl ester group, making it less lipophilic.

Tert-butyl quinoline-1(2H)-carboxylate: Lacks the methoxy group, which may reduce its biological activity.

3,4-dihydroquinoline-1(2H)-carboxylate: Lacks both the methoxy and tert-butyl groups, making it less versatile.

Uniqueness

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both the methoxy and tert-butyl ester groups. These functional groups enhance the compound’s lipophilicity, binding affinity, and selectivity, making it a valuable molecule for various applications in research and industry.

Biologische Aktivität

Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- CAS Number : 327044-56-4

Pharmacological Activities

The biological activity of this compound has been investigated in various studies, highlighting several key areas:

1. Antiviral Activity

Research indicates that compounds structurally related to tert-butyl 6-methoxy-3,4-dihydroquinoline derivatives exhibit significant antiviral properties. For instance, similar quinolone compounds have demonstrated inhibitory effects on HIV-1 integrase, with reported IC50 values in the low micromolar range (e.g., 0.19–3.7 µM) . These findings suggest that tert-butyl 6-methoxy derivatives may also possess antiviral capabilities.

2. Antioxidant Properties

Studies have shown that quinoline derivatives can act as antioxidants, which may contribute to their protective effects against oxidative stress-related diseases. The presence of the methoxy group in tert-butyl 6-methoxy-3,4-dihydroquinoline enhances its electron-donating ability, potentially increasing its antioxidant capacity .

3. Anti-inflammatory Effects

Compounds similar to tert-butyl 6-methoxy-3,4-dihydroquinoline have been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating a potential use in treating inflammatory diseases .

The biological activities of tert-butyl 6-methoxy-3,4-dihydroquinoline are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammation.

- Free Radical Scavenging : The methoxy group can enhance the compound's ability to neutralize free radicals.

- Cell Signaling Modulation : It may influence signaling pathways associated with inflammation and immune responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the key structural features of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate, and how do they influence its reactivity?

The compound comprises a dihydroquinoline core with a methoxy group at position 6 and a tert-butyl carbamate at position 1. The methoxy group enhances electron density in the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to the methoxy group). The tert-butyl group provides steric protection to the carbamate, increasing stability against hydrolysis under basic or acidic conditions .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step synthesis typically involves:

Cyclization : Condensation of substituted aniline derivatives with aldehydes to form the dihydroquinoline scaffold.

Methoxy Introduction : Electrophilic substitution (e.g., using methoxide) at position 3.

Carbamate Protection : Reaction with tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, triethylamine) to install the Boc group .

Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (reflux for cyclization), and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : and NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, tert-butyl at δ ~1.5 ppm) .

- HRMS : Validates molecular formula (CHNO, [M+Na] = 294.1467) .

- FTIR : Identifies carbamate C=O stretching (~1738 cm) and methoxy C-O bonds (~1216 cm) .

Advanced Research Questions

Q. How does the methoxy group at position 6 influence biological activity compared to other substituents?

The methoxy group enhances lipid solubility, improving membrane permeability, as observed in lipid regulation studies . Compared to nitro or bromo substituents (e.g., tert-butyl 6-nitro derivatives), methoxy-substituted analogs show reduced electrophilicity, lowering reactivity with nucleophilic biological targets (e.g., cysteine residues in enzymes) . Structure-activity relationship (SAR) studies suggest that methoxy groups balance bioavailability and target engagement in medicinal chemistry applications .

Q. What methodological strategies resolve contradictions in reported biological activities of dihydroquinoline derivatives?

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC values in kinase inhibition assays).

- Structural Benchmarking : Cross-reference substituent effects (e.g., tert-butyl 6-methoxy vs. 6-bromo derivatives) to isolate functional group contributions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations due to methoxy steric effects versus nitro electronic effects .

Q. How can reaction conditions be optimized for regioselective functionalization of the dihydroquinoline core?

- Electrophilic Substitution : Use directing groups (e.g., methoxy at position 6) to favor para/ortho substitution. For example, nitration with HNO/HSO at 0–5°C yields 5-nitro derivatives .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions (Pd(dba)/SPhos) enable C-C bond formation at bromide-substituted positions (e.g., tert-butyl 6-bromo derivatives) .

- Protection/Deprotection : Boc groups are stable under acidic conditions (e.g., TFA) but cleaved via hydrolysis (HCl/dioxane) for downstream modifications .

Q. What are the challenges in assessing the compound’s stability under physiological conditions?

- Hydrolysis : The carbamate bond is susceptible to enzymatic cleavage (e.g., esterases), requiring stability assays in plasma or liver microsomes .

- Oxidative Degradation : Methoxy groups may undergo demethylation via cytochrome P450 enzymes, analyzed via LC-MS/MS metabolite profiling .

- pH Sensitivity : Boc groups degrade rapidly in strongly acidic environments (pH < 2), necessitating pH-controlled formulations for in vivo studies .

Q. Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 h vs. 24 h for cyclization) .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related impurities in Boc-protected derivatives .

- Biological Assays : Pair in vitro cytotoxicity (MTT assay) with target engagement studies (e.g., SPR for binding kinetics) to validate mechanism .

Eigenschaften

IUPAC Name |

tert-butyl 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-5-6-11-10-12(18-4)7-8-13(11)16/h7-8,10H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZJUPGMTPKDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556992 | |

| Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121006-53-9 | |

| Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.